molecular formula C6H8ClNO2 B1268286 5-Aminobenzene-1,3-diol hydrochloride CAS No. 6318-56-5

5-Aminobenzene-1,3-diol hydrochloride

Cat. No. B1268286
CAS RN: 6318-56-5
M. Wt: 161.58 g/mol
InChI Key: VNZZCDQPCQIUGG-UHFFFAOYSA-N
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Description

5-Aminobenzene-1,3-diol hydrochloride, also known as 5-ABDH, is a chemical compound commonly used in scientific research that has a wide range of applications. It is a white crystalline solid with a molecular weight of 193.6 g/mol and a melting point of 225-227°C. 5-ABDH is a derivative of the amino acid tyrosine and is used as a reagent in organic synthesis to form a variety of different compounds. It is also used as a catalyst in the production of pharmaceuticals and other industrial products.

Scientific Research Applications

Chromatography

Chromatography is a laboratory technique for the separation of a mixture. The compound can be used in chromatography applications . Its unique properties may allow it to interact in specific ways with certain substances, making it useful for separating and analyzing different components of a mixture.

Material Science

In the field of material science, 5-Aminobenzene-1,3-diol hydrochloride can be used in the study of new materials . Its properties could potentially influence the characteristics of the materials being studied.

Chemical Synthesis

This compound can be used in chemical synthesis . It could serve as a starting material or intermediate in the synthesis of other chemical compounds.

Analytical Research

5-Aminobenzene-1,3-diol hydrochloride can be used in analytical research . Its properties can be studied and analyzed to gain a better understanding of its behavior under different conditions.

Mechanism of Action

Target of Action

It is often used in organic synthesis reactions and chemical research , suggesting that it may interact with a variety of molecular targets.

Result of Action

Given its use in organic synthesis and chemical research , it likely has diverse effects depending on the specific context of its use.

properties

IUPAC Name

5-aminobenzene-1,3-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2.ClH/c7-4-1-5(8)3-6(9)2-4;/h1-3,8-9H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZZCDQPCQIUGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332615
Record name 5-aminobenzene-1,3-diol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminobenzene-1,3-diol hydrochloride

CAS RN

6318-56-5
Record name 6318-56-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184687
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6318-56-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31663
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-aminobenzene-1,3-diol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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